molecular formula C13H19NO2 B8600750 Ethyl 2-(4-aminophenyl)pentanoate

Ethyl 2-(4-aminophenyl)pentanoate

Cat. No. B8600750
M. Wt: 221.29 g/mol
InChI Key: RLPLGUADFCNBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-aminophenyl)pentanoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-aminophenyl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-aminophenyl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(4-aminophenyl)pentanoate

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)pentanoate

InChI

InChI=1S/C13H19NO2/c1-3-5-12(13(15)16-4-2)10-6-8-11(14)9-7-10/h6-9,12H,3-5,14H2,1-2H3

InChI Key

RLPLGUADFCNBQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)N)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.3 g of ethyl 2-(4-nitrophenyl)pentanoate are dissolved in 55 ml of tetrahydrofuran, 1 g of 5% Pd/C (52.3% of water) is added, and the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h. After aeration, the solid material is filtered off, and the filtrate is evaporated to dryness in vacuo. Yield: 4.7 g (99%) of ethyl 2-(4-aminophenyl)pentanoate (oil); LC-MS retention time: 1.40 min (“nonpolar” gradient).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.